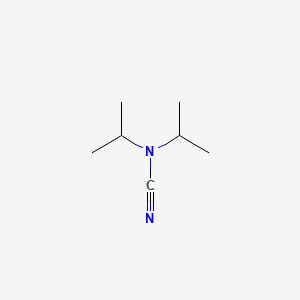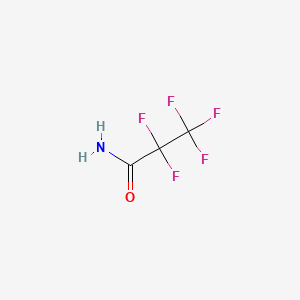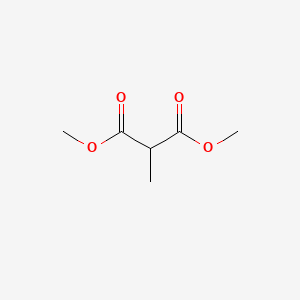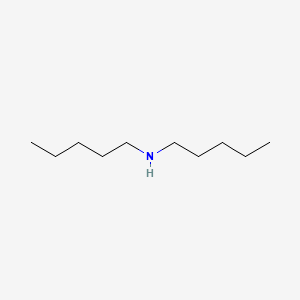
Diisopropylcyanamide
Descripción general
Descripción
Diisopropylcyanamide is an organic compound with the molecular formula C7H14N2. It is also known by other names such as N,N-bis(1-methylethyl)cyanamide and cyanamide, bis(1-methylethyl)- . This compound is characterized by its clear, colorless to almost colorless liquid form and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diisopropylcyanamide can be synthesized through the reaction of diisopropylamine with cyanogen chloride. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, this compound is produced by reacting diisopropylamine with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Diisopropylcyanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and aryl halides.
Major Products Formed:
Oxidation: Nitriles
Reduction: Amines
Substitution: Various substituted cyanamides
Aplicaciones Científicas De Investigación
Diisopropylcyanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
Diisopropylcyanamide exerts its effects by interacting with specific molecular targets and pathways. It acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is primarily due to the presence of the cyanamide group, which can participate in various chemical transformations .
Comparación Con Compuestos Similares
Cyanamide: An organic compound with the formula CH2N2, used in agriculture and pharmaceuticals.
Calcium Cyanamide: A derivative of cyanamide, used as a fertilizer and in the production of other chemicals.
Uniqueness of Diisopropylcyanamide: this compound is unique due to its specific structure, which includes two isopropyl groups attached to the cyanamide moiety. This structural feature imparts distinct chemical properties and reactivity compared to other cyanamides .
Propiedades
IUPAC Name |
di(propan-2-yl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-6(2)9(5-8)7(3)4/h6-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCUISYKMONQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C#N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184866 | |
| Record name | Diisopropylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3085-76-5 | |
| Record name | N,N-Bis(1-methylethyl)cyanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropylcyanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropylcyanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diisopropylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropylcyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diisopropylcyanamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW5D978CY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some interesting reactions Diisopropylcyanamide can undergo?
A1: this compound displays diverse reactivity with various reagents. For instance, it reacts exothermically with Trifluoroacetic Anhydride to yield a mixture of N,N-Diisopropyl-N′,O-bis(trifluoroacetyl)isourea and N,N-Diisopropyl-N′,N′-bis(trifluoroacetyl)urea. [] This reaction highlights the compound's ability to form both isourea and urea derivatives. Additionally, in the presence of a Rhodium catalyst, this compound reacts with Diazoacetates to form 5-alkoxy-2-aminooxazoles. [] This reaction showcases the compound's utility in constructing heterocyclic compounds.
Q2: Can you elaborate on the stability of the urea and isourea derivatives formed from this compound?
A2: Research indicates that the urea and isourea derivatives derived from the reaction of this compound with Trifluoroacetic Anhydride exhibit thermal instability. [] Upon heating, these derivatives decompose into various products, including Trifluoroacetonitrile and Diisopropylcarbamic Trifluoroacetic mixed anhydride. The Trifluoroacetonitrile further undergoes trimerization to yield 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. This observed instability is crucial when considering the application or storage of these derivatives.
Q3: How does this compound interact with transition metal complexes?
A3: this compound demonstrates interesting reactivity with transition metal complexes. For example, it reacts with Dicarbonyl(cyclopentadienyl)(phenylcarbyne)manganese complexes to produce η2-(C,N)-imidazolium complexes and ansa-amino(alkylidene-amino)carbene complexes. [] This reaction highlights this compound's ability to participate in cyclization reactions with metal carbyne ligands, ultimately leading to the formation of new organometallic species.
Q4: Are there any known applications of this compound derivatives in catalysis?
A4: While the provided research doesn't directly delve into the catalytic applications of this compound derivatives, one study describes the synthesis of a palladium complex bearing a pincer-type ligand derived from a this compound precursor. [] This palladium complex demonstrates notable catalytic activity in Suzuki–Miyaura cross-coupling reactions, a significant class of reactions in organic synthesis for carbon-carbon bond formation.
Q5: What spectroscopic techniques are helpful for characterizing this compound and its derivatives?
A5: Although the provided abstracts don't detail specific spectroscopic data, several techniques are commonly employed to characterize this compound and its reaction products. These techniques include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346542.png)


![7H-Benzo[c]carbazole](/img/structure/B1346553.png)









